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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isomalt, a sugar

alcohol, in the development of controlled-release oral drug delivery systems. Isomalt's unique

physicochemical properties make it a versatile excipient for various formulation strategies,

including matrix tablets and coated pellets.

Introduction to Isomalt in Controlled-Release
Formulations
Isomalt is a disaccharide alcohol consisting of two diastereomers: 6-O-α-D-glucopyranosyl-D-

sorbitol (GPS) and 1-O-α-D-glucopyranosyl-D-mannitol (GPM).[1] It is a water-soluble excipient

with a pleasant, sugar-like taste and low hygroscopicity, making it suitable for oral dosage

forms.[2][3] In the context of controlled-release systems, isomalt can be utilized in several

ways:

As a matrix-forming agent: In hydrophilic matrix tablets, isomalt can be mixed with an active

pharmaceutical ingredient (API) and other excipients. Upon contact with gastrointestinal

fluids, the isomalt matrix swells to form a gel layer that controls the diffusion and release of

the drug over time.[4][5]

As a core material in coated systems: Isomalt can be used to form inert pellets upon which

the drug is layered. These drug-layered pellets are then coated with a release-modifying
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polymer to achieve a controlled-release profile.[6][7]

As a binder in granulation: Isomalt can act as a binder in wet granulation processes to

produce granules with good flowability and compressibility, which can then be compressed

into tablets.[8]

The release of the drug from isomalt-based systems is influenced by factors such as the

concentration of isomalt, the particle size of the components, the manufacturing process, and

the presence of other excipients.[9][10]

Key Physicochemical Properties of Isomalt
Understanding the properties of isomalt is crucial for designing effective controlled-release

formulations.

Property Value/Description
Significance in Controlled-
Release

Solubility Water-soluble
Influences the rate of matrix

erosion and drug release.[6]

Hygroscopicity Low
Provides good stability to the

dosage form.[2]

Compressibility Exhibits plastic deformation

Suitable for direct compression

and roll compaction of tablets.

[2][11]

Taste and Mouthfeel Pleasant, sugar-like

Improves patient compliance,

especially for chewable or

orally disintegrating tablets.

Chemical Stability Non-reactive with most APIs
Ensures the stability of the

drug within the formulation.

Experimental Protocols
Formulation of Isomalt-Based Controlled-Release Matrix
Tablets by Wet Granulation
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This protocol describes the preparation of controlled-release matrix tablets using isomalt as a

key matrix-forming agent.

Materials:

Active Pharmaceutical Ingredient (API)

Isomalt (e.g., Palatinit® C)[2]

Binder solution (e.g., povidone in water/ethanol)[12]

Lubricant (e.g., magnesium stearate)

Glidant (e.g., colloidal silicon dioxide)

Equipment:

High-shear mixer/granulator or planetary mixer[12]

Fluid bed dryer or tray dryer

Sieve shaker with appropriate mesh sizes

Blender (e.g., V-blender)

Tablet press

Protocol:

Dry Mixing: Accurately weigh the API and isomalt. Mix them in a high-shear mixer or

planetary mixer for 10-15 minutes to ensure a homogenous blend.

Granulation: Slowly add the binder solution to the powder blend while mixing continuously.

Continue mixing until granules of appropriate size and consistency are formed. The endpoint

can be determined by the ability of the wet mass to form a non-friable ball when squeezed.

[13]
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Wet Milling: Pass the wet mass through a suitable mesh screen (e.g., 8-12 mesh) to break

up any large agglomerates and achieve a more uniform granule size.[8]

Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at a controlled temperature

(e.g., 40-60°C) until the desired moisture content is reached (typically 1-2%).

Dry Milling: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to

obtain a uniform particle size distribution.

Lubrication: Add the lubricant and glidant to the dried granules and blend for a short period

(e.g., 2-5 minutes) in a V-blender.

Compression: Compress the final blend into tablets of the desired weight and hardness

using a tablet press.

Diagram of the Wet Granulation Workflow for Isomalt Matrix Tablets
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Caption: Workflow for preparing isomalt matrix tablets via wet granulation.
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Preparation of Drug-Layered Isomalt Pellets with a
Controlled-Release Coating
This protocol outlines the steps for creating a multiparticulate controlled-release system using

isomalt as the core material.

Materials:

Isomalt starter cores

Active Pharmaceutical Ingredient (API)

Binder (e.g., Hydroxypropyl Methylcellulose - HPMC)

Coating polymer dispersion (e.g., Eudragit® RS/RL)[7]

Plasticizer (e.g., Triethyl Citrate - TEC)

Anti-tacking agent (e.g., Talc)

Solvent system (e.g., water, ethanol)

Equipment:

Fluid bed coater with a bottom-spray (Wurster) configuration

Peristaltic pump

Protocol:

Drug Layering:

Prepare the drug solution/suspension by dissolving/dispersing the API and binder in the

solvent system.

Place the isomalt starter cores in the fluid bed coater.
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Spray the drug solution/suspension onto the fluidized isomalt cores under controlled

conditions of inlet air temperature, atomization pressure, and spray rate.

Continue the process until the desired drug load is achieved.

Dry the drug-layered pellets in the fluid bed for a specified time.

Controlled-Release Coating:

Prepare the coating dispersion by mixing the coating polymer, plasticizer, and anti-tacking

agent in the solvent system.

Apply the coating dispersion onto the drug-layered pellets in the fluid bed coater under

optimized process parameters.

The thickness of the coating will determine the rate of drug release.

Cure the coated pellets at an elevated temperature for a specified period to ensure film

formation and stabilization.

Diagram of the Drug Layering and Coating Process for Isomalt Pellets
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Caption: Workflow for drug layering and coating of isomalt pellets.

In Vitro Dissolution Testing of Controlled-Release
Formulations
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This protocol is for evaluating the drug release profile from the prepared isomalt-based dosage

forms.

Materials:

Prepared isomalt matrix tablets or coated pellets

Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

Reagents for analytical method

Equipment:

USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

Water bath with temperature control

UV-Vis Spectrophotometer or HPLC system

Syringes and filters

Protocol:

Set up the dissolution apparatus with the appropriate medium (e.g., 900 mL) and maintain

the temperature at 37 ± 0.5°C.

Place one tablet or a known quantity of pellets into each dissolution vessel.

Start the apparatus at a specified rotation speed (e.g., 50 or 100 rpm).

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the

dissolution medium.

Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

Filter the samples and analyze the drug concentration using a validated analytical method

(e.g., UV-Vis spectrophotometry or HPLC).

Calculate the cumulative percentage of drug released at each time point.
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Data Presentation
Drug Release from Coated Isomalt Pellets
The following table summarizes the effect of the starter core material on the release of

diclofenac sodium from pellets coated with different ratios of Eudragit® RS (ERS) and ERL.

Starter Core ERS:ERL Ratio
% Drug Released at
1h

% Drug Released at
8h

Isomalt 1:0 ~15% ~60%

Isomalt 0.5:0.5 ~25% ~80%

Isomalt 0:1 ~40% ~95%

Sugar 1:0 ~18% ~65%

Sugar 0.5:0.5 ~28% ~85%

Sugar 0:1 ~45% >95%

MCC 1:0 ~5% ~30%

MCC 0.5:0.5 ~10% ~45%

MCC 0:1 ~15% ~60%

Data adapted from a study on coated pellets. The results indicate that isomalt and sugar

cores, being soluble, lead to a faster drug release compared to the insoluble microcrystalline

cellulose (MCC) core. The release rate is also controlled by the permeability of the polymer

coating, with higher proportions of the more permeable ERL leading to faster release.

Influence of Isomalt on Tablet Properties in Direct
Compression
This table illustrates the effect of adding a disintegrant on the dissolution of paracetamol from

directly compressed isomalt tablets.
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Formulation Compression Force (kN)
% Drug Dissolved in 30
min

Isomalt + Paracetamol 5 ~40%

Isomalt + Paracetamol 15 ~25%

Isomalt + Paracetamol +

Disintegrant
5 >80%

Isomalt + Paracetamol +

Disintegrant
15 >75%

This data demonstrates that while increasing the compression force can decrease the

dissolution rate from isomalt-based tablets, the inclusion of a disintegrant can significantly

enhance drug release.[2] This highlights the flexibility of isomalt in formulating both immediate

and potentially controlled-release tablets depending on the co-excipients used.[2]

Logical Relationships in Controlled Release from
Isomalt Matrices
The mechanism of drug release from a hydrophilic matrix tablet, such as one formulated with

isomalt, involves a complex interplay of swelling, diffusion, and erosion.

Diagram of Drug Release Mechanisms from a Hydrophilic Isomalt Matrix

Caption: Key steps in drug release from an isomalt hydrophilic matrix.

Upon ingestion, water penetrates the isomalt matrix, causing the polymer to swell and form a

viscous gel layer.[4] This gel layer acts as a barrier to further water ingress and controls the

release of the drug.[4] For soluble drugs, release is primarily governed by diffusion through this

gel layer.[10] Simultaneously, the outermost layer of the matrix gradually erodes, also

contributing to drug release, particularly for poorly soluble drugs.[9] The balance between

diffusion and erosion dictates the overall release kinetics.[10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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